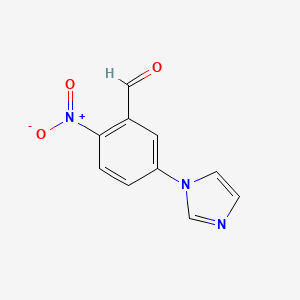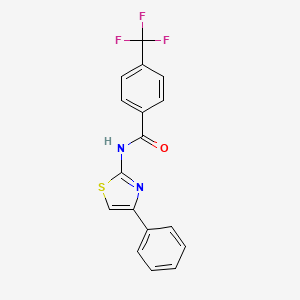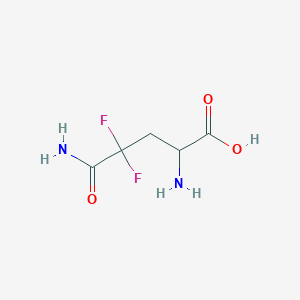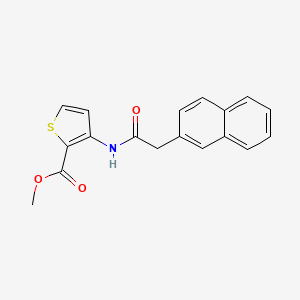![molecular formula C8H16ClNO B13571689 {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-Aminobicyclo[320]heptan-6-yl}methanolhydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a bicyclic compound featuring a bicyclo[320]heptane core structure with an amino group and a hydroxymethyl group attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.0]heptane core can be synthesized through intramolecular cyclization reactions.
Introduction of functional groups: The amino and hydroxymethyl groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is usually produced in a powdered form and stored under controlled conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include derivatives with different functional groups, such as carboxylic acids, aldehydes, primary amines, and substituted bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-2-methylenebicyclo[3.2.0]heptan-3-ol: This compound has a similar bicyclic core but with different functional groups.
6-(aminomethyl)bicyclo[3.2.0]heptan-6-ol: This compound is closely related, with an amino group and a hydroxyl group attached to the bicyclic core.
Uniqueness
The uniqueness of {6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H16ClNO |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
(6-amino-6-bicyclo[3.2.0]heptanyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8(5-10)4-6-2-1-3-7(6)8;/h6-7,10H,1-5,9H2;1H |
InChI-Schlüssel |
DJZATDYKINZEHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C2C1)(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)







![2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13571675.png)
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)

